

A Technical Guide to the Solubility of Triphenyl Borate in Aromatic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triphenyl borate*

Cat. No.: B123525

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **triphenyl borate** in aromatic solvents. While **triphenyl borate** is widely utilized in organic synthesis, detailed quantitative solubility data in aromatic solvents is not extensively documented in publicly available literature. This guide summarizes its known qualitative solubility, presents a detailed experimental protocol for determining quantitative solubility via gravimetric analysis, and illustrates key experimental and synthetic workflows.

Introduction to Triphenyl Borate

Triphenyl borate (CAS No. 1095-03-0), also known as triphenoxyborane, is an organoboron compound with the chemical formula $B(OC_6H_5)_3$ or $C_{18}H_{15}BO_3$.^{[1][2]} It exists as a white, moisture-sensitive crystalline solid.^[3] Its utility in chemical synthesis is significant, where it serves as a reagent or intermediate.^[4] For instance, it is used in the synthesis of organic boric acids, to produce boron-containing fluorescent compounds, and to obtain catalysts for ethylene polymerization.^[3] Given its molecular structure, comprised of a central borate group esterified with three phenyl groups, **triphenyl borate** is inherently non-polar, which dictates its solubility profile. Understanding its behavior in aromatic solvents is crucial for reaction setup, purification, and formulation development.

Solubility Profile

Triphenyl borate's solubility is governed by the "like dissolves like" principle. Its large, non-polar organic structure results in poor solubility in polar solvents like water, but favorable solubility in various organic solvents, particularly aromatics.[\[4\]](#)

2.1 Qualitative Solubility Data

While specific quantitative data is sparse, the qualitative solubility of **triphenyl borate** in common organic solvents is well-established. It is known to be soluble in aromatic solvents such as benzene and toluene.[\[4\]](#)[\[5\]](#) One study notes the use of xylene as a solvent for the polycondensation of **triphenyl borate**, implying its solubility in this solvent as well.[\[6\]](#)

Solvent Class	Specific Solvent	Solubility	Citation(s)
Aromatic	Benzene	Soluble	[5]
Aromatic	Toluene	Soluble	[5]
Aromatic	Xylene	Soluble	[6]
Chlorinated	Chloroform	Soluble	[7] [8] [9]
Alcohol	Methanol	Soluble	[7] [8] [9]
Aqueous	Water	Insoluble	[4]

Experimental Protocol: Quantitative Solubility Determination

To address the absence of public quantitative data, researchers can employ standard laboratory methods to determine the solubility of **triphenyl borate**. The following protocol describes the gravimetric method, a reliable technique for measuring the solubility of a solid in a solvent at a specific temperature.

Objective: To determine the solubility (in g/100 mL) of **triphenyl borate** in an aromatic solvent (e.g., toluene) at a controlled temperature.

Materials:

- **Triphenyl borate** ($\geq 97\%$ purity)

- Anhydrous aromatic solvent (e.g., toluene, benzene, xylene)
- Temperature-controlled shaker or water bath
- Analytical balance (± 0.0001 g)
- Drying oven
- Glass vials with screw caps
- Volumetric flasks
- Syringe filters (PTFE, 0.22 μm)
- Pipettes
- Desiccator

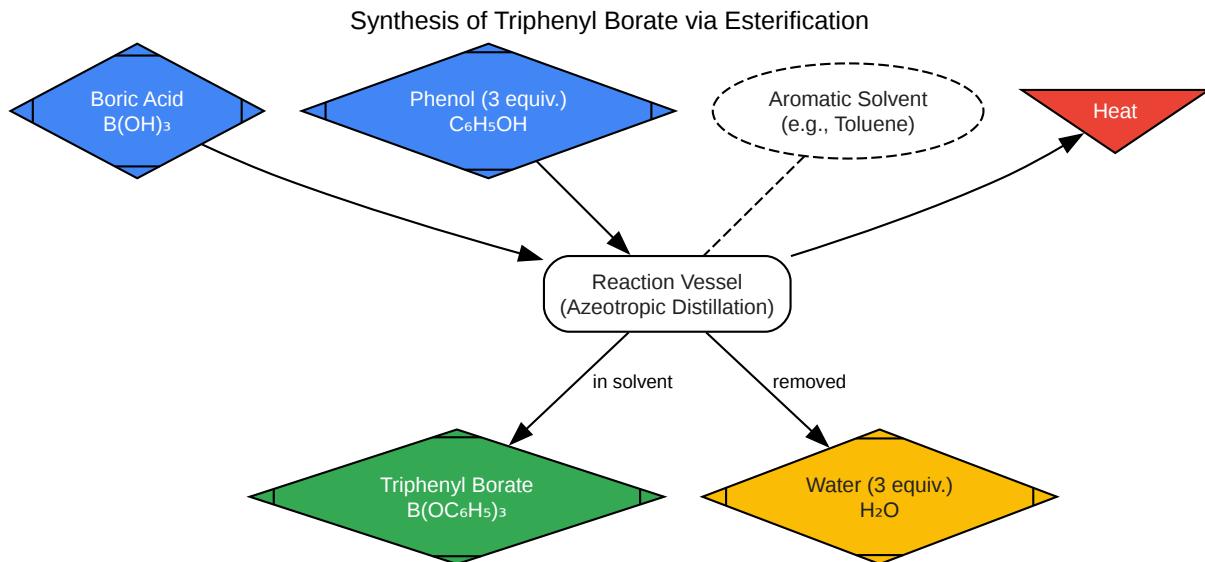
Methodology:

- Preparation of a Saturated Solution:

1. Add an excess amount of **triphenyl borate** solid to a series of glass vials. An amount significantly more than expected to dissolve should be used to ensure saturation.
2. Pipette a precise volume (e.g., 10.0 mL) of the chosen aromatic solvent into each vial.
3. Securely cap the vials to prevent solvent evaporation.
4. Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
5. Equilibrate the mixture for a minimum of 24 hours to ensure the solution reaches saturation. The system is at equilibrium when the concentration of the dissolved solid remains constant over time.

- Sample Isolation:

1. After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to let undissolved solid settle.
2. Carefully draw a specific volume of the clear supernatant (e.g., 5.0 mL) using a pre-warmed pipette to prevent premature crystallization.
3. Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry volumetric flask. This step is critical to remove any suspended microcrystals.


- Gravimetric Analysis:
 1. Record the exact mass of the flask containing the filtered solution.
 2. Gently evaporate the solvent from the flask under reduced pressure using a rotary evaporator or by placing it in a fume hood.
 3. Once the solvent is fully evaporated, place the flask in a drying oven at a temperature below the melting point of **triphenyl borate** (m.p. 98-101 °C) to remove any residual solvent.[2][7]
 4. Transfer the flask to a desiccator to cool to room temperature.
 5. Weigh the flask containing the dry **triphenyl borate** residue on the analytical balance.
 6. Repeat the drying and cooling steps until a constant mass is achieved.
- Calculation of Solubility:
 1. Calculate the mass of the dissolved **triphenyl borate** by subtracting the initial mass of the empty flask from the final constant mass.
 2. Determine the solubility using the following formula: Solubility (g/100 mL) = (Mass of Residue (g) / Volume of Supernatant Taken (mL)) * 100

Visualized Workflows and Pathways

To further clarify the processes relevant to working with **triphenyl borate**, the following diagrams illustrate key workflows.

Workflow for Gravimetric Solubility Determination

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Triphenyl borate | C18H15BO3 | CID 14182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triphenyl borate = 97 1095-03-0 [sigmaaldrich.com]
- 3. Triphenyl borate | JSC Aviabor [jsc-aviabor.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. chembk.com [chembk.com]
- 8. TRIPHENYL BORATE | 1095-03-0 [chemicalbook.com]

- 9. TRIPHENYL BORATE | 1095-03-0 [amp.chemicalbook.com]
- To cite this document: BenchChem. [A Technical Guide to the Solubility of Triphenyl Borate in Aromatic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b123525#triphenyl-borate-solubility-in-aromatic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com